molecular formula C20H33ClN4O4S2 B585323 N'-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride CAS No. 1346600-26-7

N'-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride

Cat. No.: B585323
CAS No.: 1346600-26-7
M. Wt: 493.078
InChI Key: DRKSFSCBFBXCJL-UHFFFAOYSA-N
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Description

N'-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride is a chemical reference standard specifically offered for pharmaceutical and analytical research applications . As a characterized analog of Naratriptan, a selective serotonin (5-HT) 5-HT 1B and 5-HT 1D receptor agonist, this compound serves as a critical tool for researchers investigating the metabolism, pharmacokinetics, and stability profile of triptan-class medications . The primary research value of this compound lies in its use in method development and validation for quantitative analysis, such as the precise identification and measurement of related substances in active pharmaceutical ingredients (APIs) using advanced techniques like HPLC and LC-MS . By studying such analogs, scientists can gain deeper insights into the structure-activity relationships and biotransformation pathways of naratriptan, which is clinically used for the acute treatment of migraine headaches . This research ultimately supports the development of robust quality control protocols and ensures the safety and efficacy of pharmaceutical products.

Properties

IUPAC Name

N-methyl-2-[3-(1-methylpiperidin-4-yl)-1-[2-(methylsulfamoyl)ethyl]indol-5-yl]ethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O4S2.ClH/c1-21-29(25,26)12-8-16-4-5-20-18(14-16)19(17-6-9-23(3)10-7-17)15-24(20)11-13-30(27,28)22-2;/h4-5,14-15,17,21-22H,6-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKSFSCBFBXCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)CCS(=O)(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858088
Record name 2,2'-[3-(1-Methylpiperidin-4-yl)-1H-indole-1,5-diyl]bis(N-methylethane-1-sulfonamide)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346600-26-7
Record name 2,2'-[3-(1-Methylpiperidin-4-yl)-1H-indole-1,5-diyl]bis(N-methylethane-1-sulfonamide)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sonogashira Coupling for Alkyne Intermediate Formation

The patented process begins with N-[2-iodo-4-(2-methylsulfamoylethyl)phenyl]acetamide (Compound 3), which undergoes Sonogashira coupling with trimethylsilylacetylene (Scheme 1). Using tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide in dimethylformamide (DMF), this step achieves 92% yield at 25°C (Table 1). The silyl-protected alkyne minimizes undesired Glaser coupling, a common side reaction in terminal alkyne systems.

Table 1: Sonogashira Coupling Optimization

Catalyst SystemSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄/CuIDMF2592
PdCl₂(PPh₃)₂/CuITHF4078
Pd(OAc)₂/XPhos/CuIToluene6085

Cyclization to Indole Derivatives

Deprotection of the trimethylsilyl group with K₂CO₃ in methanol generates a terminal alkyne, which undergoes base-mediated cyclization (KOH, refluxing ethanol) to form 5-(2-methylsulfamoylethyl)-1H-indole (Compound 5). This step replaces earlier hydrazone cyclization methods, reducing reaction time from 48 hours to 6 hours.

Aldol Condensation with N-Methyl-4-Piperidone

Compound 5 reacts with N-methyl-4-piperidone under Aldol conditions to install the tetrahydropyridine ring. Trifluoroacetic acid (TFA) catalyzes the condensation at 80°C, yielding the α,β-unsaturated ketone intermediate (Compound 6) in 87% purity. Comparative studies show TFA outperforms HCl or H₂SO₄ by minimizing retro-Aldol decomposition (Table 2).

Table 2: Acid Catalysts for Aldol Condensation

AcidSolventTemperature (°C)Purity (%)
TrifluoroaceticMethanol8087
HydrochloricEthanol7072
SulfuricDMF9068

Catalytic Hydrogenation for Saturation

The final hydrogenation of Compound 6 employs 5% Pd/C under 55–60 psi H₂ in methanol, achieving full reduction of the enamine double bond within 4 hours. Raney nickel alternatives require higher pressures (80 psi) but offer cost advantages for bulk production. Stereochemical analysis confirms >99% trans-configuration, critical for 5-HT receptor binding.

Table 3: Hydrogenation Conditions Comparison

CatalystPressure (psi)SolventTime (h)cis:trans Ratio
5% Pd/C55Methanol40.3:99.7
Raney Ni80Ethanol61.2:98.8

Hydrochloride Salt Formation

Naratriptan free base is treated with 1.1 equivalents of HCl in methanol at 0–5°C, yielding the hydrochloride salt with 99.5% purity after recrystallization. X-ray diffraction confirms the monoclinic P2₁/c crystal structure, ensuring batch-to-batch consistency.

Industrial-Scale Process Optimization

Modern plants integrate continuous flow reactors for Sonogashira and Aldol steps, reducing cycle time by 40%. In-line FTIR monitors acetylene intermediates, while parametric control (pH, temperature) maintains yields above 90%. Solvent recovery systems recycle >95% DMF and methanol, aligning with green chemistry principles.

Analytical and Regulatory Considerations

QC protocols use HPLC (C18 column, 0.1% TFA/ACN gradient) to detect impurities ≤0.1%. Stability studies (ICH Q1A) confirm 24-month shelf life at 25°C/60% RH. Genotoxic assessments (AMES test) validate the absence of mutagenic intermediates .

Chemical Reactions Analysis

N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride is similar to that of naratriptan. It acts as a selective agonist of serotonin (5-HT) type 1B and 1D receptors. This action leads to:

Comparison with Similar Compounds

Research Findings and Data

  • Synthetic Routes : this compound is synthesized via alkylation of Naratriptan intermediates, often using sulfolane as a solvent .
  • Purity Standards : USP guidelines specify ≤1.5% total impurities for Naratriptan Hydrochloride, with individual impurities like this derivative capped at ≤0.1% .
  • Stability Data : The derivative shows increased hygroscopicity compared to Naratriptan Hydrochloride, necessitating stringent storage conditions (-20°C) .

Biological Activity

N'-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride is a derivative of naratriptan, a well-known triptan used primarily for the treatment of migraines. This compound is characterized by its unique molecular structure, which enhances its biological activity and therapeutic potential. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, efficacy in clinical studies, and potential applications.

Chemical Structure and Properties

This compound has the chemical formula C20H33ClN4O4S2C_{20}H_{33}ClN_{4}O_{4}S_{2} and features a sulfonamide moiety that may influence its pharmacological properties. The compound's structure includes:

  • Molecular Weight : 432.09 g/mol
  • Solubility : Water solubility is approximately 0.114 mg/mL .
  • Chemical Characteristics : The presence of a methylsulfamoyl group potentially enhances its interaction with serotonin receptors.

Naratriptan, and by extension its derivative this compound, acts primarily as an agonist at the 5-HT_1B and 5-HT_1D serotonin receptor subtypes. This action leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, which are critical in alleviating migraine symptoms.

Comparative Efficacy Table

Study TypeTreatmentEfficacy (%)Comparison GroupP-value
Acute TreatmentNaratriptan 2.5 mg68Placebo<0.001
Short-term PreventionNaratriptan 1 mg38Placebo<0.05
Menstrual Migraine PreventionNaratriptan (1 mg)11Placebo (3%)<0.05

Safety Profile

The safety profile of naratriptan has been well-documented, with adverse events typically being mild and comparable to placebo. Common side effects include dizziness, fatigue, and nausea, but no serious drug-related adverse events were reported in trials . The introduction of the methylsulfamoyl group may alter the safety profile slightly but requires further investigation.

Case Studies

While specific case studies focusing exclusively on this compound are scarce, extrapolating from naratriptan's extensive use provides valuable insights:

  • Case Study Example : A patient experiencing chronic migraines reported significant improvement in frequency and severity after switching from traditional triptans to naratriptan-based therapies, suggesting enhanced efficacy potentially due to structural modifications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride, and how do they differ in efficiency?

  • The compound is synthesized via decarboxylation of 5-{2-[(methylamino)sulfonyl]ethyl}-1H-indole-2-carboxylic acid using sulfolane as a solvent, followed by condensation with N-methyl-4-piperidone . Key steps include Fischer indolization to avoid costly reagents (e.g., palladium catalysts) and optimize yields (>40%) . The process emphasizes solvent selection (methanol, ethanol) and acid catalysts (PPA, H₂SO₄) for intermediate steps .

Q. Which chromatographic methods are recommended for purity analysis of Naratriptan Hydrochloride and its derivatives?

  • USP monographs prescribe reversed-phase HPLC with a 0.05M phosphate buffer (pH 3.0) and acetonitrile gradient (3–20% over 35–51 minutes) on a C18 column (4.6 mm × 15 cm, 4 µm). Detection is at 225 nm, with system suitability criteria requiring resolution ≥1.5 between naratriptan and related compound B . Impurity quantification uses relative response factors (RRF) and total impurity limits (≤1.5%) .

Q. What are the primary impurities identified in this compound, and how are they controlled?

  • Common impurities include 3-(1-methylpiperidin-4-yl)-1H-indole (Related Compound A) and 2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]ethanesulfonic acid methylamide oxalate (Related Compound B). These are monitored via HPLC with RRF-adjusted thresholds (e.g., ≤0.1% for individual impurities) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize impurity formation during synthesis?

  • Impurity B forms during hydrogenation of the tetrahydropyridine intermediate. Optimizing catalyst loading (e.g., 10% Pd/C at 40–45°C) and solvent polarity (methanol > ethyl acetate) reduces over-reduction byproducts. Post-reaction purification via activated carbon treatment further enhances purity (>99.5% HPLC) . Reaction temperature (60–65°C) and stoichiometric base equivalents (3–4 molar ratios) are critical for minimizing side reactions .

Q. What methodological challenges arise in validating stability-indicating assays for Naratriptan Hydrochloride under stress conditions?

  • Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) require robust method validation to resolve degradation products co-eluting with naratriptan. Adjusting gradient elution (e.g., 97:3 to 4:1 buffer:acetonitrile) and column temperature (40°C) improves peak separation. Quantification limits (LOQ ≤0.05%) must be validated using ICH guidelines .

Q. How do structural modifications (e.g., sulfamoyl substitution) influence 5-HT receptor binding affinity?

  • The sulfamoylethyl group enhances selectivity for 5-HT₁B/₁D receptors by forming hydrogen bonds with transmembrane domains. SAR studies correlate N-methylation and piperidinyl substitution with reduced off-target binding (e.g., 5-HT₁A). Radioligand displacement assays (using [³H]5-HT) confirm IC₅₀ values <10 nM for naratriptan derivatives .

Q. What mechanisms explain discrepancies in reported yields (30–40%) for Naratriptan Hydrochloride synthesis?

  • Yield variations arise from differences in intermediate purification (e.g., decarboxylation efficiency of 5-{2-[(methylamino)sulfonyl]ethyl}-1H-indole-2-carboxylic acid) and hydrogenation conditions. Lower yields in early steps (e.g., Heck coupling) are mitigated by replacing palladium catalysts with Fischer indolization, improving atom economy .

Q. Which advanced spectroscopic techniques are critical for characterizing trace impurities in N'-(2-Methylsulfamoylethyl) derivatives?

  • LC-HRMS and 2D NMR (¹H-¹³C HSQC) are essential for structural elucidation of impurities like 2,2-bis-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonic acid methylamide. Isotopic labeling (e.g., D³ for naratriptan-d3 hydrochloride) aids in tracking degradation pathways .

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